6-Azaspiro[3.5]nonane-2,5-dione
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Overview
Description
6-Azaspiro[3.5]nonane-2,5-dione is a spirocyclic compound with the molecular formula C8H11NO2 and a molecular weight of 153.17 g/mol . This compound is characterized by its unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom. The spirocyclic framework imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azaspiro[3.5]nonane-2,5-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by oxidative cyclization using Oxone® in formic acid, can yield the desired spirocyclic compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
6-Azaspiro[3.5]nonane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced or modified.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like Oxone®, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the spirocyclic framework .
Scientific Research Applications
6-Azaspiro[3.5]nonane-2,5-dione has a wide range of applications in scientific research, including:
Biology: It is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 6-Azaspiro[3.5]nonane-2,5-dione involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with a similar structure but different ring sizes.
2-Oxa-7-azaspiro[3.5]nonane: A closely related compound with an additional oxygen atom in the spirocyclic framework.
Uniqueness
6-Azaspiro[3.5]nonane-2,5-dione is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C8H11NO2 |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
6-azaspiro[3.5]nonane-2,5-dione |
InChI |
InChI=1S/C8H11NO2/c10-6-4-8(5-6)2-1-3-9-7(8)11/h1-5H2,(H,9,11) |
InChI Key |
RKMGTEGTOHPLCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(=O)C2)C(=O)NC1 |
Origin of Product |
United States |
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